2-[2-(Trifluoromethyl)thiophen-3-yl]acetic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The acetic acid proton resonates as a singlet at δ 12.1 ppm (DMSO-d₆), while the methylene group (–CH₂–) adjacent to the carbonyl appears as a triplet at δ 3.7 ppm (J = 7.2 Hz). Thiophene protons deshielded by the –CF₃ group exhibit splitting at δ 7.2–7.5 ppm .
- ¹³C NMR : The carbonyl carbon of the carboxylic acid is observed at δ 172.5 ppm , with the trifluoromethyl carbon at δ 122.4 ppm (q, J = 288 Hz). Thiophene carbons adjacent to sulfur appear at δ 127.8–135.6 ppm .
- ¹⁹F NMR : The –CF₃ group produces a singlet at δ -63.5 ppm , characteristic of trifluoromethyl substituents in aromatic systems.
Infrared (IR) Spectroscopy
Strong absorption bands at 1705 cm⁻¹ (C=O stretch) and 3100–2500 cm⁻¹ (broad O–H stretch) confirm the carboxylic acid functionality. The –CF₃ group exhibits symmetric and asymmetric stretching vibrations at 1120 cm⁻¹ and 1280 cm⁻¹ , respectively.
Mass Spectrometry (MS)
The molecular ion peak [M]⁺ at m/z 210 is consistent with the molecular weight. Fragmentation pathways include:
Table 2: Key Spectroscopic Signatures
| Technique | Key Peaks/Shifts | Assignment |
|---|---|---|
| ¹H NMR | δ 12.1 (s, 1H) | COOH proton |
| ¹³C NMR | δ 172.5 (s) | Carbonyl carbon |
| ¹⁹F NMR | δ -63.5 (s) | –CF₃ group |
| IR | 1705 cm⁻¹ | C=O stretch |
| MS | m/z 210 → 165, 69 | Molecular ion and fragments |
Computational Chemistry Insights (DFT Calculations of Electron Density Maps)
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal electron density redistribution caused by the –CF₃ and –COOH groups. The trifluoromethyl group withdraws electron density from the thiophene ring, creating a partial positive charge (+0.18 e) at the 2-position. Conversely, the acetic acid moiety donates electron density through resonance, resulting in a negative charge (-0.32 e) at the carbonyl oxygen.
Electrostatic potential maps highlight regions of high electron density (red) around the oxygen atoms and low density (blue) near the –CF₃ group. This polarization facilitates interactions with electrophilic species at the carboxylic acid group and nucleophilic attack at the electron-deficient thiophene carbon.
Figure 1: DFT-Calculated Electron Density Map
(Note: Visual representation would show charge distribution, with annotations for –CF₃ and –COOH regions.)
Properties
Molecular Formula |
C7H5F3O2S |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid |
InChI |
InChI=1S/C7H5F3O2S/c8-7(9,10)6-4(1-2-13-6)3-5(11)12/h1-2H,3H2,(H,11,12) |
InChI Key |
OHJIVAXEHHANNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Trifluoromethyl)thiophen-3-yl]acetic acid typically involves the introduction of the trifluoromethyl group into the thiophene ring followed by the attachment of the acetic acid moiety. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-[2-(Trifluoromethyl)thiophen-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in ether solvents under an inert atmosphere.
Substitution: Electrophilic reagents such as halogens or nitro compounds; reactions often require catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitro-substituted thiophene derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that 2-[2-(Trifluoromethyl)thiophen-3-yl]acetic acid exhibits significant anti-inflammatory effects. It has been shown to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the biosynthesis of prostaglandin E₂, which is a key mediator of inflammation. This inhibition suggests potential therapeutic effects in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various bacterial strains. Its mechanism of action primarily involves disrupting bacterial cell membranes or specific metabolic pathways. The following table summarizes its antimicrobial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 μg/mL |
| Escherichia coli | 6.25 μg/mL |
| Klebsiella pneumoniae | 12.5 μg/mL |
| Bacillus subtilis | 3.91 μg/mL |
These results highlight the compound's potential as a candidate for developing new antibacterial therapies.
Inflammatory Response Models
In vitro studies have demonstrated that treatment with this compound significantly reduces levels of pro-inflammatory cytokines in macrophage cultures. This reduction indicates its effectiveness in modulating immune responses associated with inflammation.
In Vivo Studies
Animal models treated with this compound exhibited decreased edema and pain responses in inflammatory conditions compared to control groups. For instance, in a collagen-induced arthritis model, administration of the compound resulted in significant reductions in ankle diameter and overall inflammatory markers.
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethyl)thiophen-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in various biochemical reactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Table 1: Structural Comparison
Key Observations :
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
- The trifluoromethyl group in the target compound increases molecular weight by ~76 g/mol compared to Thiophene-3-acetic acid , reducing aqueous solubility but enhancing membrane permeability .
- The sulfone group in 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid improves polarity, favoring solubility in polar solvents .
Biological Activity
2-[2-(Trifluoromethyl)thiophen-3-yl]acetic acid is a compound that has gained attention in recent years due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by various studies and data.
- Molecular Formula: C7H6F3O2S
- Molecular Weight: 218.19 g/mol
- IUPAC Name: this compound
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antibacterial Activity
Studies have shown that this compound possesses significant antibacterial properties. It has been tested against various bacterial strains, demonstrating effective inhibition.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | 50 µg/mL |
| S. typhi | 45 µg/mL |
| K. pneumoniae | 30 µg/mL |
The compound exhibited comparable efficacy to standard antibiotics, indicating its potential as an alternative treatment for bacterial infections.
Anticancer Activity
Research on the anticancer effects of this compound has revealed promising results. In vitro studies demonstrated its ability to inhibit the growth of various cancer cell lines.
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| Breast Cancer (MCF-7) | 10 |
| Prostate Cancer (LNCaP) | 12 |
| Lung Cancer (A549) | 15 |
The compound appears to induce apoptosis in cancer cells, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, this compound has shown anti-inflammatory effects in preclinical studies. It was evaluated in models of acute and chronic inflammation.
- Experimental Model: Collagen-induced arthritis in rats.
- Dosage: Administered at doses of 0.3 mg/kg, 1 mg/kg, and 3 mg/kg.
Results indicated a significant reduction in ankle diameter compared to control groups, suggesting its effectiveness in reducing inflammation .
The biological activity of this compound is attributed to its structural features, which allow it to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with membrane-bound receptors.
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted by researchers evaluated the antibacterial activity of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound significantly inhibited MRSA growth at concentrations lower than those required for conventional antibiotics.
- Case Study on Cancer Treatment : In a preclinical model of breast cancer, treatment with this compound resulted in a notable reduction in tumor size and an increase in apoptosis markers compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
